![molecular formula C22H21NO9 B13850581 N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine is a compound that serves as an intermediate in the synthesis of other complex molecules. It is particularly noted for its role in the synthesis of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine, which is identified in the antioxidant polyphenolic fraction of cocoa (Theobroma cacao L.).
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine involves several steps. One method includes the reaction of 3,4-dihydroxybenzaldehyde with malonic acid under specific conditions to form 3,4-dihydroxycinnamic acid. This intermediate is then acetylated to produce 3,4-diacetoxy styrene, which is further reacted to form the final compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of readily available raw materials and mild synthesis conditions. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like (diacetoxyiodo)benzene, reducing agents, and various catalysts. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions may produce more reduced forms of the compound .
科学的研究の応用
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic benefits.
Industry: It is used in the production of various chemical products.
作用機序
The mechanism of action of N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, contributing to its antioxidant properties.
類似化合物との比較
Similar Compounds
- N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- 3,4-Diacetoxy-1-butene
特性
分子式 |
C22H21NO9 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
2-[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H21NO9/c1-12(24)31-19-7-4-14(11-20(19)32-13(2)25)5-8-21(28)23-16(22(29)30)9-15-3-6-17(26)18(27)10-15/h3-8,10-11,16,26-27H,9H2,1-2H3,(H,23,28)(H,29,30)/b8-5+ |
InChIキー |
SFHVOBKZISDLOV-VMPITWQZSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)OC(=O)C |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


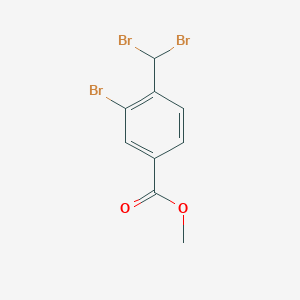
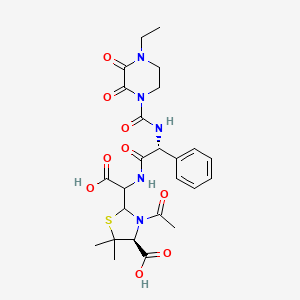
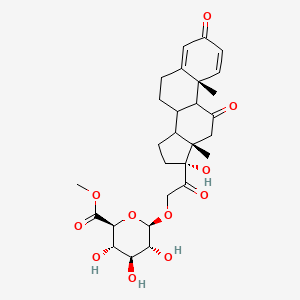
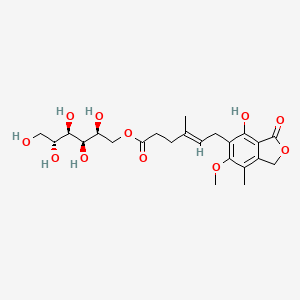
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
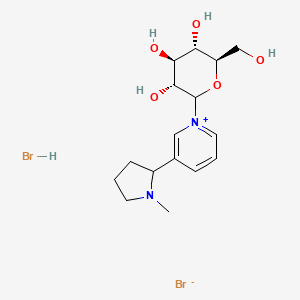
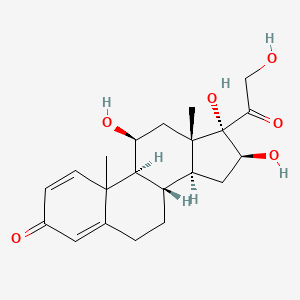

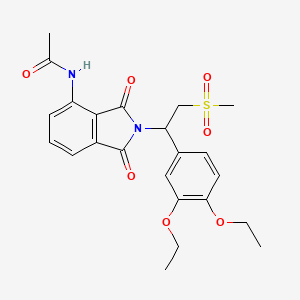
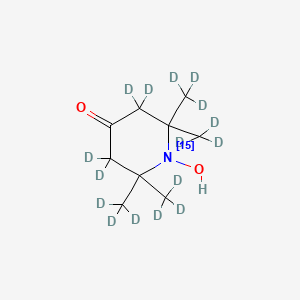
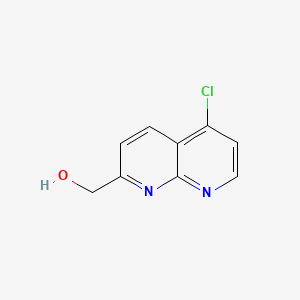
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
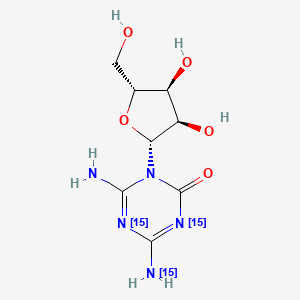
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
